molecular formula C12H17N3O B494642 (3,5-Diaminophenyl)(piperidin-1-yl)methanone CAS No. 314047-34-2

(3,5-Diaminophenyl)(piperidin-1-yl)methanone

Katalognummer: B494642
CAS-Nummer: 314047-34-2
Molekulargewicht: 219.28g/mol
InChI-Schlüssel: UJJFUJZFGOFEOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Diaminophenyl)(piperidin-1-yl)methanone is an organic compound that features a phenyl ring substituted with two amino groups at the 3 and 5 positions, and a piperidin-1-yl-methanone group

Eigenschaften

CAS-Nummer

314047-34-2

Molekularformel

C12H17N3O

Molekulargewicht

219.28g/mol

IUPAC-Name

(3,5-diaminophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H17N3O/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5,13-14H2

InChI-Schlüssel

UJJFUJZFGOFEOL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)N)N

Kanonische SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diaminophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3,5-diaminobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of (3,5-Diaminophenyl)(piperidin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Diaminophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the piperidin-1-yl-methanone moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 3,5-dinitro-phenyl-piperidin-1-yl-methanone.

    Reduction: Formation of (3,5-Diamino-phenyl)-piperidin-1-yl-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3,5-Diaminophenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, (3,5-Diaminophenyl)(piperidin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Wirkmechanismus

The mechanism of action of (3,5-Diaminophenyl)(piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the piperidin-1-yl-methanone moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Diaminobenzoic acid: Similar structure but with a carboxylic acid group instead of the piperidin-1-yl-methanone moiety.

    3,5-Diaminobenzyl alcohol: Similar structure but with a hydroxyl group instead of the piperidin-1-yl-methanone moiety.

    3,5-Diamino-1,2,4-triazole: Contains a triazole ring instead of the phenyl ring.

Uniqueness

(3,5-Diaminophenyl)(piperidin-1-yl)methanone is unique due to the presence of both amino groups and the piperidin-1-yl-methanone moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.